Cas no 1806935-09-0 (6-Chloro-3-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde)

6-Chloro-3-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-3-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde
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- Inchi: 1S/C7H3ClF2INO/c8-4-1-3(2-13)5(6(9)10)7(11)12-4/h1-2,6H
- InChI Key: SILUUTXBYBQGIB-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=C(C=O)C=C(N=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- XLogP3: 2.6
- Topological Polar Surface Area: 30
6-Chloro-3-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029048133-500mg |
6-Chloro-3-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde |
1806935-09-0 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
Alichem | A029048133-250mg |
6-Chloro-3-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde |
1806935-09-0 | 97% | 250mg |
$998.40 | 2022-03-31 | |
Alichem | A029048133-1g |
6-Chloro-3-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde |
1806935-09-0 | 97% | 1g |
$3,129.00 | 2022-03-31 |
6-Chloro-3-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde Related Literature
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
Additional information on 6-Chloro-3-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde
Research Briefing on 6-Chloro-3-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde (CAS: 1806935-09-0)
6-Chloro-3-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde (CAS: 1806935-09-0) is a halogenated pyridine derivative that has recently gained attention in the field of medicinal chemistry and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel fungicides and pharmaceuticals. Its unique structural features, including the difluoromethyl and iodo substituents, make it a valuable building block for designing compounds with enhanced biological activity and metabolic stability.
Recent studies have focused on the synthetic applications of 6-Chloro-3-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde in the preparation of pyridine-based fungicides. Researchers have demonstrated its effectiveness as a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are widely used in agricultural applications to control fungal pathogens. The presence of the difluoromethyl group has been shown to significantly improve the lipophilicity and membrane permeability of the resulting compounds, leading to enhanced fungicidal activity.
In pharmaceutical research, this compound has been utilized in the development of kinase inhibitors and other small molecule therapeutics. The iodine atom at the 2-position provides an excellent handle for further functionalization through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for biological screening. Recent publications have highlighted its use in palladium-catalyzed coupling reactions to create novel heterocyclic systems with potential anticancer and anti-inflammatory properties.
Analytical characterization of 6-Chloro-3-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde has been performed using advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided valuable insights into its molecular structure and reactivity patterns. The aldehyde functionality has been shown to participate in various condensation reactions, making it particularly useful for the construction of more complex molecular architectures.
Current research directions include optimization of synthetic routes to improve yield and purity, investigation of its metabolic fate in biological systems, and exploration of its potential as a precursor for radiopharmaceuticals. The compound's stability under various conditions and its compatibility with common organic transformations continue to make it a subject of significant interest in both academic and industrial research settings.
From a safety perspective, preliminary toxicological studies suggest that proper handling procedures should be followed when working with this compound, particularly due to the presence of reactive functional groups. Researchers are advised to conduct thorough risk assessments before incorporating it into synthetic protocols. The growing body of literature on this compound indicates its increasing importance in chemical biology and drug discovery efforts.
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